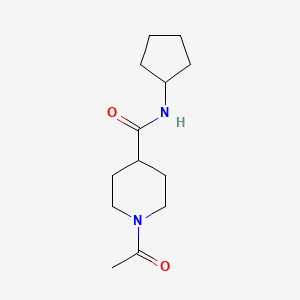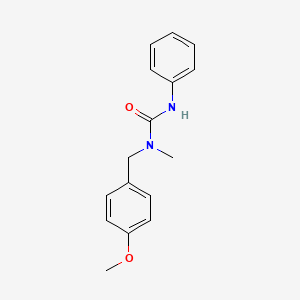
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Mécanisme D'action
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and maintain a balance between excitation and inhibition. By increasing GABA levels, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide can enhance inhibitory activity and potentially reduce seizures and other neurological symptoms.
Biochemical and physiological effects:
In addition to its effects on GABA levels, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to modulate other neurotransmitter systems, such as dopamine and glutamate. These effects may contribute to its potential therapeutic effects in addiction and other disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for GABA-AT. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:
1. Further studies to evaluate its safety and efficacy in humans for various neurological and psychiatric disorders.
2. Development of more potent and selective GABA-AT inhibitors based on the structure of 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide.
3. Investigation of the mechanisms underlying its effects on dopamine and glutamate neurotransmission.
4. Exploration of its potential as a tool for studying the role of GABA in normal brain function and disease.
5. Development of new formulations or delivery methods to improve its solubility and bioavailability.
In conclusion, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is a promising research tool and potential therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including cyclopropylcarbonyl chloride, 2-phenoxyethylamine, and 1,4'-bipiperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic effects in various neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety. In preclinical studies, 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has shown promising results in reducing seizure activity and preventing relapse in drug addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 1'-(cyclopropylcarbonyl)-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in humans.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-phenoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-22(24-12-16-29-21-6-2-1-3-7-21)19-5-4-13-26(17-19)20-10-14-25(15-11-20)23(28)18-8-9-18/h1-3,6-7,18-20H,4-5,8-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWBGGCIZGMMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)

![1-cinnamoyl-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5483815.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5483822.png)
![8-[(2,5-dichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5483833.png)
![6-methoxy-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}pyrimidin-4-ol](/img/structure/B5483837.png)

![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5483846.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5483853.png)

![2-methoxy-4-{[3-methyl-5-oxo-1-(1H-tetrazol-5-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5483870.png)
![N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5483889.png)